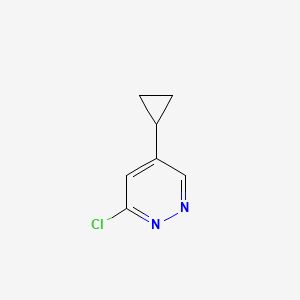
3-Chloro-5-cyclopropylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-cyclopropylpyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with a chlorine atom at the third position and a cyclopropyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-5-cyclopropylpyridazine can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of 5-bromo-3-chloropyridazine with cyclopropylboronic acid in the presence of a palladium catalyst, such as palladium(II) acetate or palladium(II) dichloride, and a base like sodium carbonate or potassium phosphate. The reaction is typically carried out in a solvent mixture of 1,4-dioxane and water at elevated temperatures (around 100°C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the Suzuki-Miyaura coupling reaction makes it a viable option for large-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-cyclopropylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.
Coupling Reactions: As demonstrated in its synthesis, this compound can undergo coupling reactions with boronic acids or other organometallic reagents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts, bases like sodium carbonate or potassium phosphate, and solvents such as 1,4-dioxane and water are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-5-cyclopropylpyridazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Materials Science: The compound’s ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: This compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 3-Chloro-5-cyclopropylpyridazine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. The pyridazine ring can participate in hydrogen bonding and π-π stacking interactions, which can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the third position.
3-Chloro-5-methylpyridazine: Similar to 3-Chloro-5-cyclopropylpyridazine but with a methyl group instead of a cyclopropyl group.
Uniqueness
This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and other applications.
Properties
Molecular Formula |
C7H7ClN2 |
|---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
3-chloro-5-cyclopropylpyridazine |
InChI |
InChI=1S/C7H7ClN2/c8-7-3-6(4-9-10-7)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
WLCMHBMBODCJME-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


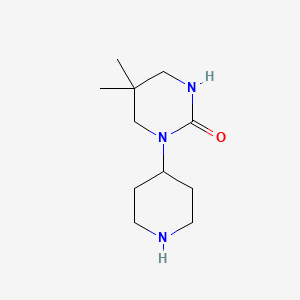
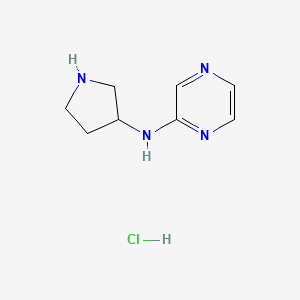

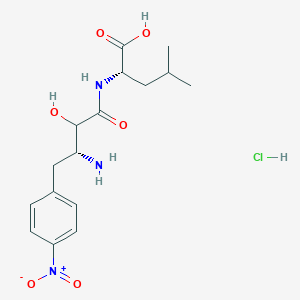


![6-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B13981778.png)
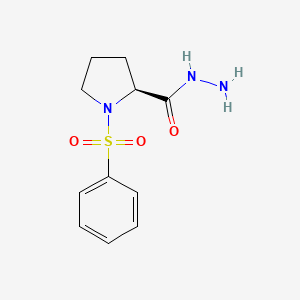
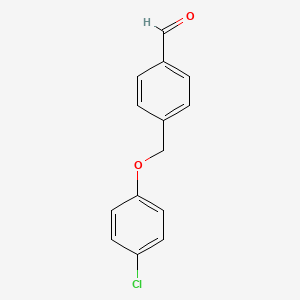
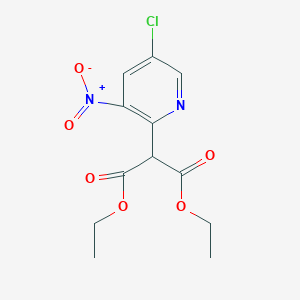
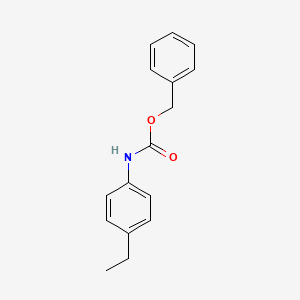
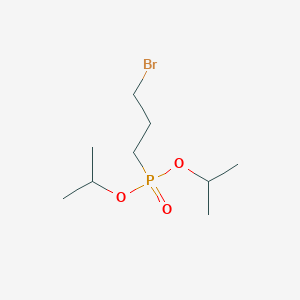
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
